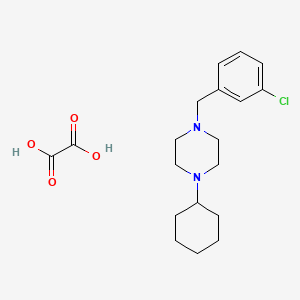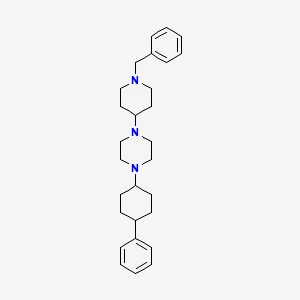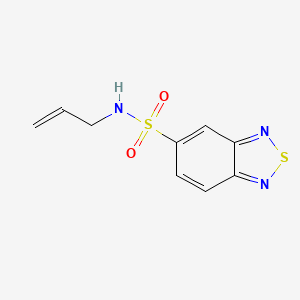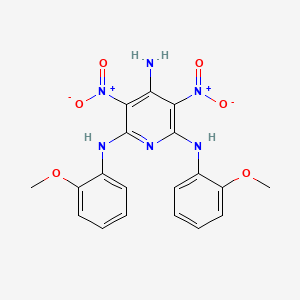![molecular formula C22H16Cl2N2O2 B5105895 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is not fully understood, but it is thought to involve the binding of the compound to specific protein targets. This binding can lead to changes in protein structure and function, which in turn can affect a range of cellular processes.
Biochemical and Physiological Effects:
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including those involved in cancer signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate the immune response. These effects make it a valuable tool for studying a range of biological processes.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide in lab experiments is its high specificity for certain protein targets. This makes it a valuable tool for studying the molecular mechanisms underlying specific biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are a number of potential future directions for research involving 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. One area of interest is the development of new compounds based on the structure of this compound, which could have improved specificity and reduced toxicity. Another potential direction is the use of this compound in combination with other drugs or therapies, to enhance their efficacy or reduce side effects. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs or therapies for a range of diseases and conditions.
合成方法
The synthesis of 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves several steps. One common method involves the reaction of 5-methyl-1,3-benzoxazole-2-amine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the resulting nitro compound and subsequent reaction with 3-chloro-4-methylbenzoyl chloride. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
科学研究应用
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to a number of different proteins, including those involved in cancer signaling pathways and inflammation. This makes it a valuable tool for understanding the molecular mechanisms underlying these processes.
属性
IUPAC Name |
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-3-8-20-19(9-12)26-22(28-20)15-6-7-16(23)18(11-15)25-21(27)14-5-4-13(2)17(24)10-14/h3-11H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFQIPHFJVXIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5105857.png)
![5-(1-acetyl-L-prolyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5105861.png)

![3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5105874.png)
![4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5105878.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5105889.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105912.png)